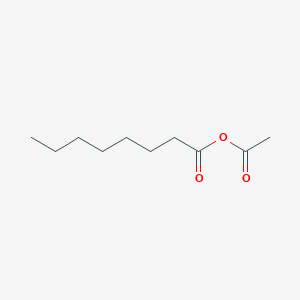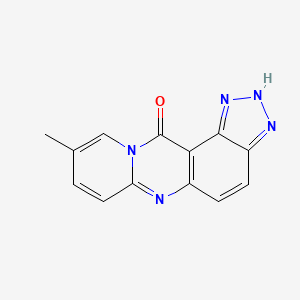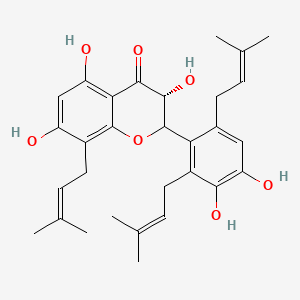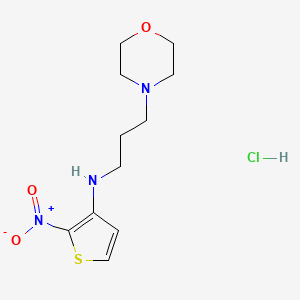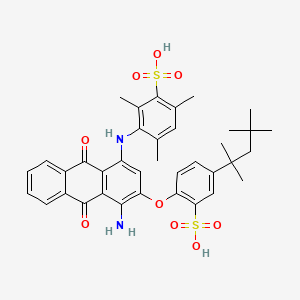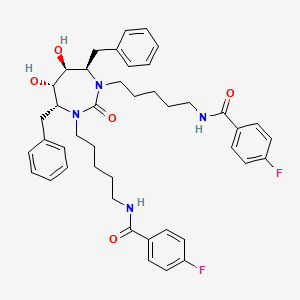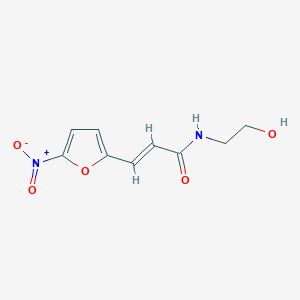
1,4-Methano-1,4,4a,9a-tetrahydrofluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,4a,9a-Tetrahydro-1,4-methanofluorene is an organic compound with the molecular formula C14H14 and a molecular weight of 182.26 g/mol It is a derivative of fluorene, characterized by its unique structure that includes a methano bridge, making it a tetrahydro derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,4,4a,9a-Tetrahydro-1,4-methanofluorene can be synthesized through several methods. One common approach involves the hydrogenation of fluorene under specific conditions. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) at elevated temperatures and pressures .
Industrial Production Methods: In industrial settings, the production of 1,4,4a,9a-tetrahydro-1,4-methanofluorene may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1,4,4a,9a-Tetrahydro-1,4-methanofluorene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols, depending on the reagents and conditions used.
Reduction: Further reduction can lead to the formation of more saturated derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed: The major products formed from these reactions include various substituted derivatives, alcohols, ketones, and more saturated hydrocarbons .
Wissenschaftliche Forschungsanwendungen
1,4,4a,9a-Tetrahydro-1,4-methanofluorene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex polycyclic compounds.
Medicine: Its derivatives are being explored for their pharmacological properties, including potential anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 1,4,4a,9a-tetrahydro-1,4-methanofluorene involves its interaction with various molecular targets and pathways. Its effects are mediated through binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Vergleich Mit ähnlichen Verbindungen
Fluorene: The parent compound, which lacks the methano bridge and tetrahydro structure.
1,2,3,4-Tetrahydrofluorene: A similar compound with a different hydrogenation pattern.
9,10-Dihydroanthracene: Another polycyclic aromatic hydrocarbon with similar structural features.
Uniqueness: 1,4,4a,9a-Tetrahydro-1,4-methanofluorene is unique due to its methano bridge and tetrahydro structure, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and advanced materials .
Eigenschaften
CAS-Nummer |
6143-33-5 |
|---|---|
Molekularformel |
C14H14 |
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
tetracyclo[9.2.1.02,10.03,8]tetradeca-3,5,7,12-tetraene |
InChI |
InChI=1S/C14H14/c1-2-4-12-9(3-1)8-13-10-5-6-11(7-10)14(12)13/h1-6,10-11,13-14H,7-8H2 |
InChI-Schlüssel |
XUFPYLQWLKKGDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C=CC1C3C2CC4=CC=CC=C34 |
Verwandte CAS-Nummern |
131649-72-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



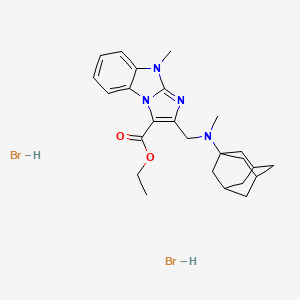
![4-ethoxy-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate](/img/structure/B12722319.png)
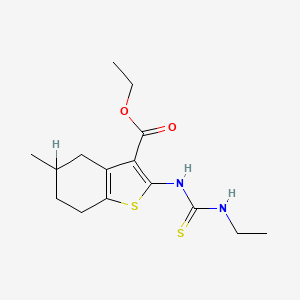
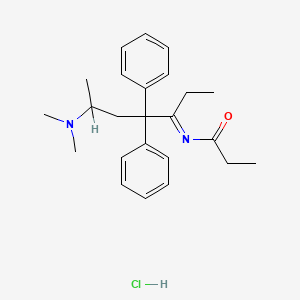
![Sodium 2-[3-[[1-(4-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-YL]azo]-4-hydroxybenzoyl]benzoate](/img/structure/B12722335.png)
